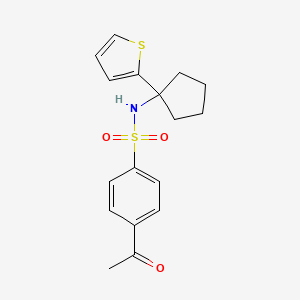

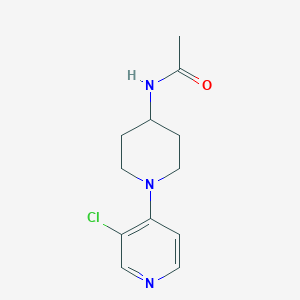

2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate” is a chemical compound . It’s part of the pyrrole family, which is known for its diverse biological activities . Pyrrole-containing analogs are considered potential sources of biologically active compounds .

Synthesis Analysis

The synthesis of pyrrole and pyrrole-containing analogs has been a subject of research . A method for the synthesis of similar compounds involves the reaction of dimethyl-2-(phenyl(tosylmino)methyl)fumarate with triphenyl phosphine and dichloromethane .Scientific Research Applications

Synthesis and Chemical Reactions

2,4-Difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is involved in various chemical syntheses and reactions:

Synthesis of Fluorinated Pyrazoles : This compound is utilized in the synthesis of fluorinated pyrazoles, where direct trifluoromethylation of 1,3-dicarbonyl compounds provides the basis for creating these fluorinated derivatives. These compounds have significant implications in various chemical applications due to their unique properties (Ohtsuka et al., 2012).

Heteroleptic Cyclometalated Iridium(III) Complexes : It is used in the creation of heteroleptic Ir(III) metal complexes which demonstrate room-temperature blue phosphorescence. This is significant in the field of materials science, particularly for applications in light-emitting diodes (LEDs) and other photonic devices (Yang et al., 2005).

Regioselective Functionalization : The compound is involved in regioflexible conversion processes, where it undergoes various site-selective functionalizations. This adaptability makes it valuable in synthetic chemistry for creating diverse molecular structures (Schlosser et al., 2002).

Synthesis of Antimicrobial Agents : It plays a role in the synthesis of pyrazole derivatives that exhibit antimicrobial properties. This application is crucial in the development of new pharmaceutical compounds (Bhat et al., 2016).

Material Science and Photophysics

Its involvement in material science and photophysical properties:

Mechanoluminescence and OLEDs : Used in the development of Pt(II) phosphors with mechanoluminescent properties. These findings are important for the creation of organic light-emitting diodes (OLEDs) with specific photophysical characteristics (Huang et al., 2013).

Synthesis of Ethyl 1-Aryl-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylates : This chemical plays a crucial role in synthesizing specific pyrazole-4-carboxylates, which are important in various chemical industries (Beck and Wright, 1987).

Biological Applications

Its role in biological studies and applications:

Antioxidant Properties : Studied for its antioxidant properties, which is significant in understanding its potential therapeutic applications (Naveen et al., 2021).

Nematocidal Evaluation : Evaluated for its nematocidal activity, which is essential for its potential use in agriculture and pest control (Zhao et al., 2017).

properties

IUPAC Name |

(2,4-difluorophenyl) 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F5N2O2/c1-19-5-7(10(18-19)12(15,16)17)11(20)21-9-3-2-6(13)4-8(9)14/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAOENOOFGWMEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)C(=O)OC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F5N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9H-Fluoren-9-ylmethyl (3aR,6aS)-6a-(hydroxymethyl)-3-oxo-1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate](/img/structure/B2424362.png)

![tert-butyl N-[[(3S,4S)-3,4-dimethylpyrrolidin-3-yl]methyl]carbamate](/img/no-structure.png)

![Ethyl 2-[2-[2-(4-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2424365.png)

![Ethyl 5-(2-methylbenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2424366.png)

![4-ethyl-N-[2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2424373.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2424375.png)

![5-bromo-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2424382.png)